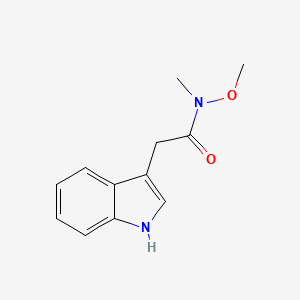

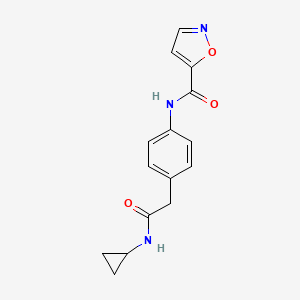

2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it’s known by .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Medicinal Chemistry: Antiviral and Anticancer Agents

Indole derivatives, like 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide, have been explored for their potential as antiviral and anticancer agents. Their structure allows for interaction with various biological targets, potentially inhibiting the replication of viruses or the growth of cancer cells .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound may serve as an inhibitor for specific enzymes. By binding to the active sites of enzymes, it can modulate biochemical pathways, which is crucial for understanding disease mechanisms and developing new therapies .

Pharmacology: Drug Development

The pharmacological applications of indole derivatives include drug development for treating a range of conditions. Their modulatory effects on receptors and ion channels make them valuable candidates for pharmaceutical research .

Organic Chemistry: Synthesis of Complex Molecules

Organic chemists utilize indole derivatives as building blocks for synthesizing complex molecules. Their reactivity and versatility enable the construction of diverse chemical entities with potential applications in various industries .

Molecular Biology: Molecular Probes

In molecular biology, compounds like 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide can be used as molecular probes. They can help in tracking or quantifying biological processes, such as protein interactions or gene expression .

Chemical Engineering: Process Optimization

In chemical engineering, this compound’s synthesis and application can lead to process optimization. Understanding its properties can improve the efficiency of chemical reactions and the production of materials .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14(16-2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHWIEBDIWCQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CNC2=CC=CC=C21)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)

![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575974.png)

![5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2575975.png)

![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)